molecular formula C7H8O4 B14867052 6,8-Dioxaspiro[3.5]nonane-2,7-dione

6,8-Dioxaspiro[3.5]nonane-2,7-dione

Cat. No.: B14867052
M. Wt: 156.14 g/mol
InChI Key: IHJKCXVGYGKNFK-UHFFFAOYSA-N
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Description

6,8-Dioxaspiro[35]nonane-2,7-dione is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6,8-Dioxaspiro[3.5]nonane-2,7-dione involves the regioselective ring expansion of Meldrum’s acid-derived spirocyclopropanes using stabilized sulfonium ylides. This method affords 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in up to 87% yields without the formation of any isomers . The reaction conditions typically involve the use of electron-withdrawing group-stabilized sulfonium ylides as a versatile methylene synthon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxaspiro[3.5]nonane-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6,8-Dioxaspiro[3.5]nonane-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6,8-Dioxaspiro[3.5]nonane-2,7-dione exerts its effects involves its interaction with molecular targets through its spirocyclic structure. The oxygen atoms within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dioxaspiro[3.5]nonane-2,7-dione is unique due to its specific ring size and the presence of two oxygen atoms within the spirocyclic system. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

6,8-dioxaspiro[3.5]nonane-2,7-dione

InChI

InChI=1S/C7H8O4/c8-5-1-7(2-5)3-10-6(9)11-4-7/h1-4H2

InChI Key

IHJKCXVGYGKNFK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC12COC(=O)OC2

Origin of Product

United States

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